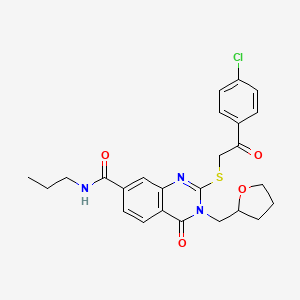
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H26ClN3O4S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide , identified by its CAS number 1113130-09-8 , is a derivative of quinazoline known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H28ClN3O4S, with a molecular weight of 514.0 g/mol . The structural components include a quinazoline core, a tetrahydrofuran moiety, and a thioether group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28ClN3O4S |
| Molecular Weight | 514.0 g/mol |
| CAS Number | 1113130-09-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations such as thioether formation and cyclization. The specific synthetic route may vary depending on the desired yield and purity.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.
In a comparative study, derivatives were evaluated for their ability to induce apoptosis in cancer cells. The mechanism of action involved the modulation of key proteins such as p53 and caspase 3, which are crucial for cell cycle regulation and apoptosis.
Antimicrobial Properties
Research has demonstrated that thioether-containing quinazoline derivatives possess antimicrobial activity. A study showed that related compounds exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
Case Studies
- Anticancer Evaluation : In a study published in Molecules, the compound exhibited IC50 values in the low micromolar range against HepG2 cells, indicating potent anticancer activity. The study also highlighted the compound's ability to inhibit cell proliferation through cell cycle arrest mechanisms.
- Antimicrobial Assessment : Another investigation reported that similar quinazoline derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting their potential as therapeutic agents in treating bacterial infections.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively inhibit enzymes involved in cancer progression and microbial resistance.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4S/c1-2-11-27-23(31)17-7-10-20-21(13-17)28-25(29(24(20)32)14-19-4-3-12-33-19)34-15-22(30)16-5-8-18(26)9-6-16/h5-10,13,19H,2-4,11-12,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUYKYBBRJCHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














